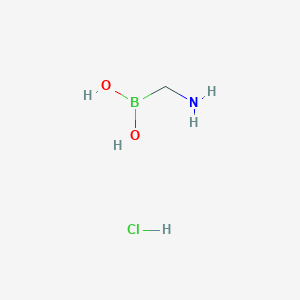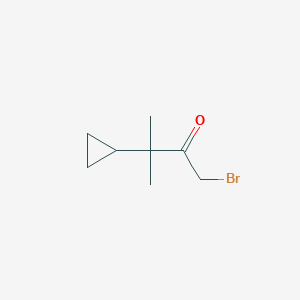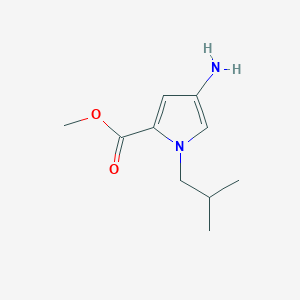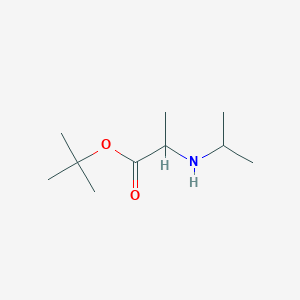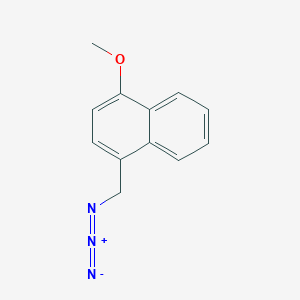
1,5-Diaminopentan-3-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diaminopentan-3-oldihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O and a molecular weight of 191.1 g/mol . It is a derivative of 1,5-diaminopentane, featuring an additional hydroxyl group at the third carbon position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diaminopentan-3-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,5-diaminopentane with an appropriate oxidizing agent to introduce the hydroxyl group at the third carbon position. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminopentan-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to 1,5-diaminopentane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
1,5-Diaminopentan-3-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-diaminopentan-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-diaminopentan-3-oldihydrochloride include:
1,5-Diaminopentane: Lacks the hydroxyl group at the third carbon position.
1,4-Diaminobutane: Shorter carbon chain with similar amino functionality.
Cadaverine (1,5-Diaminopentane): Structurally similar but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H16Cl2N2O |
|---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
1,5-diaminopentan-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-3-1-5(8)2-4-7;;/h5,8H,1-4,6-7H2;2*1H |
InChI Key |
OVRQUXRUWWRMST-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid](/img/structure/B13543736.png)
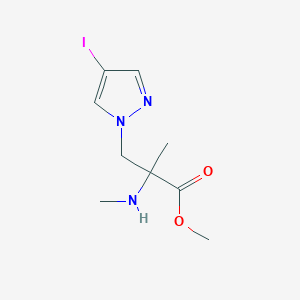
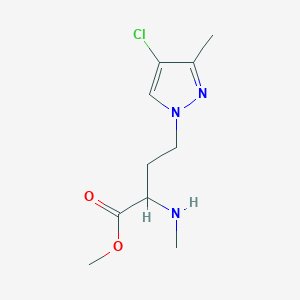
![[2-[1-(1-Adamantyl)ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13543751.png)
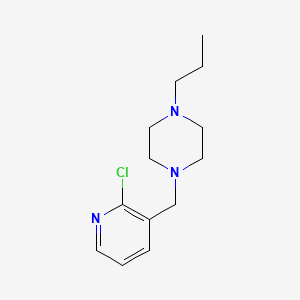
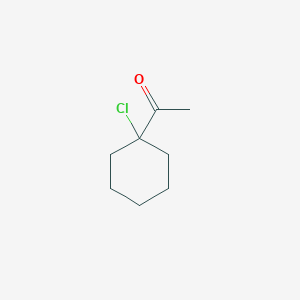
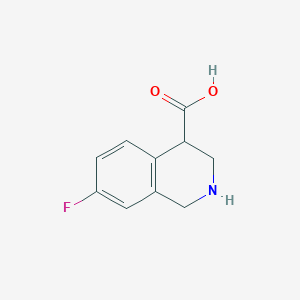
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
